molecular formula C13H13FN2O3 B11766006 5-Fluoro-1-(morpholinomethyl)indoline-2,3-dione

5-Fluoro-1-(morpholinomethyl)indoline-2,3-dione

Cat. No.: B11766006
M. Wt: 264.25 g/mol
InChI Key: HTLCYKJJLPAUGX-UHFFFAOYSA-N
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Description

5-Fluoro-1-(morpholinomethyl)indoline-2,3-dione is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a fluorine atom at the 5-position of the indole ring and a morpholinomethyl group attached to the nitrogen atom, making it a unique structure with potential biological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-(morpholinomethyl)indoline-2,3-dione typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoroindoline-2,3-dione.

    Morpholinomethylation: The 5-fluoroindoline-2,3-dione is then reacted with morpholine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to introduce the morpholinomethyl group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-(morpholinomethyl)indoline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom and morpholinomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where indole derivatives have shown efficacy.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-(morpholinomethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The fluorine atom and morpholinomethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindoline-2,3-dione: Lacks the morpholinomethyl group but shares the fluorine substitution.

    1-(Morpholinomethyl)indoline-2,3-dione: Lacks the fluorine atom but contains the morpholinomethyl group.

    Indoline-2,3-dione: The parent compound without any substitutions.

Uniqueness

5-Fluoro-1-(morpholinomethyl)indoline-2,3-dione is unique due to the presence of both the fluorine atom and the morpholinomethyl group. This dual substitution enhances its chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H13FN2O3

Molecular Weight

264.25 g/mol

IUPAC Name

5-fluoro-1-(morpholin-4-ylmethyl)indole-2,3-dione

InChI

InChI=1S/C13H13FN2O3/c14-9-1-2-11-10(7-9)12(17)13(18)16(11)8-15-3-5-19-6-4-15/h1-2,7H,3-6,8H2

InChI Key

HTLCYKJJLPAUGX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C3=C(C=C(C=C3)F)C(=O)C2=O

Origin of Product

United States

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